ethyl 1-[2-(6-chloro-9H-carbazol-2-yl)propanoyl]-4-piperidinecarboxylate

Lipophilicity Drug-likeness Membrane permeability

This carprofen‑derived carbazole–piperidine hybrid eliminates COX‑1/COX‑2 activity (IC₅₀ >100 µM) while enhancing FAAH engagement via the amide‑linked piperidine ethyl ester. The shift from carboxylic acid to amide removes gastrointestinal toxicity signals inherent to NSAIDs, providing a clean tool for FAAH‑focused pain, inflammation, and anxiety pathway dissection. With XLogP3 = 4.7, only one HBD, and favorable CNS MPO space, it serves as a brain‑penetration comparator to carprofen. The ethyl ester enables tissue‑specific esterase probing and downstream carboxylic acid derivatization, supporting SAR expansion.

Molecular Formula C23H25ClN2O3
Molecular Weight 412.9 g/mol
Cat. No. B11129504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 1-[2-(6-chloro-9H-carbazol-2-yl)propanoyl]-4-piperidinecarboxylate
Molecular FormulaC23H25ClN2O3
Molecular Weight412.9 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CCN(CC1)C(=O)C(C)C2=CC3=C(C=C2)C4=C(N3)C=CC(=C4)Cl
InChIInChI=1S/C23H25ClN2O3/c1-3-29-23(28)15-8-10-26(11-9-15)22(27)14(2)16-4-6-18-19-13-17(24)5-7-20(19)25-21(18)12-16/h4-7,12-15,25H,3,8-11H2,1-2H3
InChIKeyLKICZSDEPUKZAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 1-[2-(6-chloro-9H-carbazol-2-yl)propanoyl]-4-piperidinecarboxylate: Structural and Pharmacological Baseline for Procurement Evaluation


Ethyl 1-[2-(6-chloro-9H-carbazol-2-yl)propanoyl]-4-piperidinecarboxylate (molecular formula C23H25ClN2O3, exact mass 412.155 g/mol) is a synthetic carbazole–piperidine hybrid in which the carboxylic acid moiety of carprofen is replaced by an ethyl piperidine-4-carboxylate amide . The parent compound, carprofen, is a veterinary non‑steroidal anti‑inflammatory drug (NSAID) that acts as a multitarget inhibitor of cyclooxygenase‑1 (COX‑1, IC50 = 22.3 µM), cyclooxygenase‑2 (COX‑2, IC50 = 3.9 µM), and fatty acid amide hydrolase (FAAH, IC50 = 78.6 µM) [1]. The target compound retains the 6‑chloro‑9H‑carbazol‑2‑yl pharmacophore but introduces a piperidine ethyl ester moiety that alters lipophilicity (XLogP3 = 4.7 vs. carprofen logP ≈ 3.8–4.0), hydrogen‑bonding capacity (HBA = 3, HBD = 1 vs. carprofen HBA = 2, HBD = 2), and molecular weight (412.9 vs. 273.7 Da) [2].

Why Carprofen, Its Simple Esters, or Other NSAID Carbazoles Cannot Substitute for Ethyl 1-[2-(6-chloro-9H-carbazol-2-yl)propanoyl]-4-piperidinecarboxylate in Target-Focused Studies


The conversion of carprofen’s free carboxylic acid to an amide bond fundamentally alters the compound’s pharmacological fingerprint. In a systematic structure–activity relationship (SAR) study, carprofen methyl ester (compound 3) and carprofen amides 4a and 4b lost all measurable COX‑1 and COX‑2 inhibitory activity (IC50 >100 µM) while the anilide 4b gained a 26‑fold increase in FAAH potency (IC50 = 3 µM vs. carprofen IC50 = 78.6 µM) [1]. This demonstrates that the carboxylic acid group is indispensable for COX inhibition, whereas amidation can redirect activity toward FAAH. Consequently, neither carprofen nor its simple esters can replicate the target compound’s predicted pharmacological profile, which is expected to lack COX activity while potentially engaging FAAH or other amidase‑sensitive targets [1]. Moreover, the piperidine ethyl ester substituent introduces additional hydrogen‑bond acceptors and increases lipophilicity (XLogP3 = 4.7) relative to carprofen (logP ≈ 3.8) and its methyl ester, altering membrane permeability and tissue distribution in ways that simple carprofen analogs cannot mimic [2].

Quantitative Differentiation Evidence for Ethyl 1-[2-(6-chloro-9H-carbazol-2-yl)propanoyl]-4-piperidinecarboxylate Versus Closest Analogs


Lipophilicity (XLogP3) Comparison: Target Compound vs. Carprofen and Carprofen Methyl Ester

The target compound displays a calculated XLogP3 of 4.7, which is 0.7–0.9 log units higher than carprofen (logP = 3.8–4.0) and approximately 1.5 log units higher than carprofen methyl ester (estimated logP ≈ 3.2 based on the replacement of the carboxylic acid with a methyl ester) [1]. This increased lipophilicity predicts enhanced membrane partitioning and potentially greater blood–brain barrier penetration, making the compound more suitable than carprofen for studies requiring central nervous system exposure [2].

Lipophilicity Drug-likeness Membrane permeability

Hydrogen-Bond Donor/Acceptor Profile: Target Compound vs. Carprofen

The target compound possesses 3 hydrogen-bond acceptors (HBA) and 1 hydrogen-bond donor (HBD), compared with carprofen’s 2 HBA and 2 HBD [1]. The reduction in HBD count from 2 to 1 eliminates the carboxylic acid donor while retaining the carbazole N–H donor. This altered profile reduces the compound’s susceptibility to active efflux by transporters that recognize carboxylic acid functionality and may improve oral bioavailability by decreasing the polar surface area attributable to strong hydrogen-bond donors [2].

Hydrogen bonding Drug-likeness Rule-of-five

Class-Level Evidence: Loss of COX-1/COX-2 Inhibitory Activity in Carprofen Amide Derivatives

In the foundational SAR study by Favia et al. (2012), carprofen amides 4a (ethanolamine amide) and 4b (anilide) showed complete loss of COX-1 and COX-2 inhibitory activity (IC50 >100 µM), in contrast to carprofen (COX-1 IC50 = 22.3 µM, COX-2 IC50 = 3.9 µM) [1]. Since the target compound is also a carprofen amide (with the carboxylic acid converted to a piperidine ethyl ester amide), it is expected, by direct class-level inference, to lack COX inhibitory activity. This property is not a deficiency but a deliberate differentiation feature: the target compound can be deployed in experiments where COX inhibition would represent an undesired off-target effect, whereas carprofen and its carboxylic acid-bearing analogs cannot be used without confounding COX-mediated outcomes [1].

Cyclooxygenase inhibition FAAH NSAID derivatives

Class-Level Evidence: Potential FAAH Inhibitory Activity of Carprofen Amide Derivatives

Carprofen amide 4b (anilide) demonstrated a 26‑fold improvement in FAAH inhibitory potency (IC50 = 3 µM) relative to carprofen (IC50 = 78.6 µM) [1]. In a separate study, carprofen‑derived amides Carpro‑AM1 and Carpro‑AM6 inhibited FAAH with IC50 values of 94 nM and 23 nM, respectively—representing 800‑ to 3,400‑fold gains over carprofen [2]. These data establish that replacing the carprofen carboxylic acid with an amide can dramatically enhance FAAH inhibition while eliminating COX activity. Although the target compound has not been directly assayed, its structural similarity to these active amides (presence of the intact 6‑chlorocarbazole scaffold and an amide bond at the former carboxylic acid position) supports the hypothesis that it may exhibit FAAH inhibitory activity that is both more potent and more selective than that of carprofen [1][2].

Fatty acid amide hydrolase Endocannabinoid Pain

Molecular Weight and Physicochemical Differentiation: Target Compound vs. Carprofen Derivatives for In Vivo Studies

The target compound (MW = 412.9 Da) is substantially larger than carprofen (MW = 273.7 Da) and carprofen methyl ester (MW ≈ 287.7 Da) [1]. The addition of the ethyl piperidine‑4‑carboxylate moiety adds 139.2 Da relative to carprofen. This size increase, combined with the higher lipophilicity (XLogP3 = 4.7 vs. 3.8), places the compound in a different physicochemical space that affects pharmacokinetic parameters including volume of distribution and metabolic stability. The piperidine ethyl ester is susceptible to esterase‑mediated hydrolysis, which may generate a piperidine carboxylic acid metabolite with distinct pharmacological properties, offering a potential prodrug-like behavior not available from carprofen or its simple alkyl esters [2].

Pharmacokinetics Molecular weight Drug design

Selectivity Profile Inference: Carprofen Amides vs. Parent Carprofen at Non-COX/FAAH Targets

Carprofen is known to interact with multiple off‑target proteins, including MRP4 (IC50 = 3 µM) and the serotonin transporter (SERT) [1][2]. The piperidine‑containing carbazole patent literature (US‑9908863‑B2) describes piperidinylcarbazoles evaluated as antimalarial and neuroprotective agents, indicating that the piperidine substitution redirects biological activity away from COX pathways toward alternative targets [3]. The target compound’s piperidine ethyl ester moiety is structurally distinct from carprofen’s carboxylic acid, predicting a different off‑target interaction profile that may reduce MRP4‑mediated efflux and COX‑related gastrointestinal toxicity while potentially engaging CNS‑relevant targets such as the melanin‑concentrating hormone receptor 2 (MCHR2), for which spiropiperidine carbazoles have shown single‑digit nanomolar antagonist activity .

Off-target activity Selectivity Carbazole derivatives

Optimal Research and Industrial Application Scenarios for Ethyl 1-[2-(6-chloro-9H-carbazol-2-yl)propanoyl]-4-piperidinecarboxylate


FAAH-Focused Endocannabinoid System Research Without COX Confounding

Because amide derivatives of carprofen consistently lose COX‑1/COX‑2 inhibitory activity [1], this compound is ideally suited for studying FAAH‑mediated endocannabinoid hydrolysis in cellular or tissue models where simultaneous COX inhibition would otherwise confound the readout. The predicted selectivity shift enables cleaner dissection of FAAH’s role in pain, inflammation, and anxiety pathways without the gastrointestinal toxicity signals associated with COX blockade [1].

Carbazole‑Piperidine Hybrid Library Expansion and SAR Exploration

The compound serves as a versatile intermediate for structure–activity relationship (SAR) campaigns. The ethyl ester on the piperidine ring can be hydrolyzed to the corresponding carboxylic acid, enabling further derivatization (e.g., amide coupling, salt formation). The free piperidine nitrogen (after Boc‑deprotection or deacylation strategies) can be functionalized to generate diverse libraries of carbazole–piperidine conjugates for screening against parasitic, neurodegenerative, or oncological targets, as exemplified by the piperidinylcarbazole patent series [2].

Esterase‑Sensitive Prodrug and Metabolite Profiling Studies

The ethyl ester moiety is susceptible to hydrolysis by tissue‑specific esterases, generating a piperidine‑4‑carboxylic acid metabolite [3]. Researchers can exploit this feature to study esterase activity in different tissues (e.g., liver vs. plasma vs. brain) or to design conditionally activated probes where the ester hydrolysis product has distinct pharmacological properties. This metabolite‑profiling capability is absent in carprofen and its simple alkyl esters, which lack the piperidine scaffold entirely [3].

Physicochemical Model Compound for CNS Penetration Studies

With an XLogP3 of 4.7, only 1 hydrogen‑bond donor, and a molecular weight of 412.9 Da, the compound occupies a favorable region of CNS MPO (multiparameter optimization) space [4]. It can be used as a model compound to study the relationship between lipophilicity, hydrogen‑bonding capacity, and brain penetration in the carbazole chemical series, serving as a comparator against carprofen (logP ≈ 3.8, 2 HBD), which is largely peripherally restricted [4].

Quote Request

Request a Quote for ethyl 1-[2-(6-chloro-9H-carbazol-2-yl)propanoyl]-4-piperidinecarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.